molecular formula C10H13N B14218809 2-methyl-3-phenylprop-2-en-1-amine CAS No. 736895-99-1

2-methyl-3-phenylprop-2-en-1-amine

Cat. No.: B14218809
CAS No.: 736895-99-1
M. Wt: 147.22 g/mol
InChI Key: HORKAHMETZKPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-phenylprop-2-en-1-amine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

736895-99-1

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-methyl-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C10H13N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8,11H2,1H3

InChI Key

HORKAHMETZKPEM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CN

Origin of Product

United States

Nomenclature and Isomerism of 2 Methyl 3 Phenylprop 2 En 1 Amine

IUPAC Designation and Academic Synonyms, Emphasizing Specific Isomers

The systematic naming of 2-methyl-3-phenylprop-2-en-1-amine (B13592209) is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is a prop-2-en-1-amine, which indicates a three-carbon chain with a double bond starting at the second carbon and an amine group attached to the first carbon. This backbone is substituted with a methyl group at the second carbon and a phenyl group at the third carbon.

Due to the presence of a double bond, this compound can exist as two geometric isomers, which are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. The IUPAC names for these specific isomers are:

(2E)-2-methyl-3-phenylprop-2-en-1-amine

(2Z)-2-methyl-3-phenylprop-2-en-1-amine

While the CAS number for the general structure is 97294-57-0, specific academic synonyms for this compound are not widely documented in the reviewed literature, suggesting it may be a relatively uncommon or highly specific research chemical. The nomenclature for its derivatives, however, follows standard chemical naming conventions. For instance, an imine derivative has been identified as 2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide, confirming the application of the "(2E)" designator to this structural framework. researchgate.netchemcd.com

Stereochemical Considerations: E/Z Isomerism at the Alkene Moiety and its Implications for Structure and Reactivity

The presence of a trisubstituted double bond in this compound gives rise to E/Z isomerism, a form of stereoisomerism. The "E" (from the German entgegen, meaning opposite) and "Z" (from the German zusammen, meaning together) designations are assigned based on the relative priorities of the substituents on each carbon of the double bond.

For this compound:

At the C2 position, the substituents are a methyl group (-CH₃) and an aminomethyl group (-CH₂NH₂).

At the C3 position, the substituents are a phenyl group (-C₆H₅) and a hydrogen atom (-H).

According to the Cahn-Ingold-Prelog rules, the priority of substituents is determined by atomic number. Therefore, at C3, the phenyl group has a higher priority than the hydrogen atom. At C2, the aminomethyl group has a higher priority than the methyl group.

In the (E)-isomer , the higher priority groups (the phenyl group and the aminomethyl group) are on opposite sides of the double bond.

In the (Z)-isomer , the higher priority groups are on the same side of the double bond.

This difference in spatial arrangement can have significant implications for the molecule's structure and reactivity. The steric hindrance between the substituents can influence the stability of each isomer. The concept of allylic strain , which describes the steric strain between a substituent on one end of an alkene and an allylic substituent on the other end, is particularly relevant here. wikipedia.org In the (Z)-isomer, there may be increased steric repulsion between the phenyl group and the aminomethyl group, potentially making it less stable than the (E)-isomer. This difference in stability can affect the equilibrium between the two isomers and the energy barriers for their interconversion.

The stereochemistry of the double bond can also influence the molecule's reactivity. The accessibility of the amine's lone pair of electrons and the pi electrons of the double bond to incoming reagents can be affected by the spatial arrangement of the bulky phenyl and methyl groups. This can lead to differences in the rates and outcomes of reactions for the E and Z isomers.

Structural Relationships to Cognate Allylic Amine Scaffolds within Chemical Research Contexts

To better understand the chemical properties of this compound, it is useful to compare it to structurally related compounds that are commonly used in chemical research.

3-phenylprop-2-en-1-amine (Cinnamylamine): This is the parent compound without the methyl group at the C2 position. Cinnamylamine is a well-documented chemical with its own set of E and Z isomers. Comparative studies between this compound and cinnamylamine would highlight the influence of the C2-methyl group on the molecule's properties. The methyl group can be expected to increase the steric bulk around the double bond, potentially affecting reaction rates and conformational preferences. It can also influence the electronic properties of the double bond through inductive effects.

Saturated Analogues: The saturated analogue of this compound is 2-methyl-3-phenylpropan-1-amine . rsc.orgnih.gov In this compound, the double bond is replaced by a single bond, removing the E/Z isomerism. Comparing the reactivity of the unsaturated and saturated compounds can provide insights into the role of the double bond in the chemical behavior of this compound. For instance, the presence of the double bond allows for reactions such as addition and oxidation that are not possible with the saturated analogue.

Synthetic Methodologies for 2 Methyl 3 Phenylprop 2 En 1 Amine and Its Functionalized Derivatives

Direct Synthesis Approaches to the Core Amine Structure

Direct approaches focus on introducing the amine functionality onto a pre-existing 2-methyl-3-phenylprop-2-en-1-yl scaffold. These methods are often efficient in terms of step economy.

The direct displacement of a leaving group, such as a halide or an activated hydroxyl group, from the allylic position of a 2-methyl-3-phenylpropene derivative is a common strategy for the synthesis of the target amine.

One established method for converting allylic alcohols into primary allylic amines is the modified Gabriel synthesis. organic-chemistry.org This two-step procedure involves an initial Mitsunobu reaction between the allylic alcohol and phthalimide (B116566), followed by the deprotection of the resulting phthalimide derivative. organic-chemistry.org This approach has been shown to be effective for a variety of substituted allylic alcohols, yielding isomerically pure allylic amines in high yields. organic-chemistry.org The use of methylamine (B109427) for the deprotection step offers a milder alternative to traditional hydrazinolysis, often preserving the geometry of the double bond. organic-chemistry.org

Transition-metal catalysis also provides powerful tools for the amination of allylic substrates. For instance, palladium-catalyzed amination of allylic acetates and carbonates (the Tsuji-Trost reaction) is a well-established method for forming C-N bonds. organic-chemistry.org Aerobic oxidative amination of unactivated olefins, also catalyzed by palladium, can produce secondary allylic amines with high regio- and stereoselectivity. organic-chemistry.org Iridium-catalyzed reactions have also been developed for the branch-selective allylic C-H amidation, utilizing dioxazolones as nitrenoid precursors. organic-chemistry.org

Method Precursor Reagents Key Features
Modified Gabriel SynthesisAllylic Alcohol1. Phthalimide, DEAD, PPh₃2. MeNH₂High yields, preserves isomeric purity. organic-chemistry.org
Tsuji-Trost AminationAllylic Acetate/CarbonatePd Catalyst, Ligand, AmineWell-established for C-N bond formation. organic-chemistry.org
Iridium-Catalyzed AmidationAlkeneIr(III) Catalyst, DioxazoloneBranch-selective, good regioselectivity. organic-chemistry.org

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comstackexchange.com This reaction typically involves the condensation of an aldehyde or ketone with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. libretexts.orgyoutube.com For the synthesis of 2-methyl-3-phenylprop-2-en-1-amine (B13592209), the corresponding aldehyde, 2-methyl-3-phenylprop-2-enal, would be the key starting material.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.comstackexchange.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde, preventing side reactions. masterorganicchemistry.com The reaction can be performed as a one-pot procedure, making it highly efficient. stackexchange.com Catalytic hydrogenation over catalysts like Raney Nickel is another effective reduction method. researchgate.net

The general applicability of reductive amination allows for the synthesis of primary, secondary, and tertiary amines by choosing the appropriate nitrogen source (ammonia, a primary amine, or a secondary amine, respectively). youtube.com

Carbonyl Precursor Nitrogen Source Reducing Agent Product Type
Aldehyde/KetoneAmmoniaNaBH₃CN, NaBH(OAc)₃, H₂/CatalystPrimary Amine youtube.com
Aldehyde/KetonePrimary AmineNaBH₃CN, NaBH(OAc)₃, H₂/CatalystSecondary Amine youtube.com
Aldehyde/KetoneSecondary AmineNaBH₃CN, NaBH(OAc)₃, H₂/CatalystTertiary Amine youtube.com

Convergent syntheses build the target molecule from smaller, substituted precursors. A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds starting from substituted benzyl (B1604629) halides. google.com This four-step sequence involves:

Alkylation of isobutyronitrile (B166230) with a substituted benzyl halide.

Hydrolysis of the resulting nitrile to a carboxylic acid.

A Curtius rearrangement of the carboxylic acid to form a protected amine (carbamate).

Catalytic hydrogenation to yield the final primary amine. google.com

This strategy offers flexibility in introducing various substituents on the phenyl ring. Another approach involves the hydrovinylation of vinyl arenes, which can be transformed into 1-arylethyl amines through oxidative degradation and subsequent Curtius or Schmidt rearrangements. nih.gov

Stereoselective Synthesis of Enantiopure this compound Analogs

The presence of a stereocenter in many biologically active molecules necessitates synthetic methods that can control the three-dimensional arrangement of atoms.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines. Researchers have developed novel methods for the asymmetric synthesis of N-substituted allylic amines using inexpensive copper compounds in conjunction with chiral ligands. louisiana.edu This approach offers a cost-effective and less wasteful alternative to racemic synthesis followed by chiral separation. louisiana.edu

Nickel-catalyzed enantioconvergent substitution reactions provide another route to chiral amines. nih.gov These methods can couple racemic starting materials, such as α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids, with alkylzinc reagents in the presence of a chiral nickel catalyst to produce enantioenriched dialkyl carbinamine derivatives. nih.gov

Catalyst System Substrates Key Outcome
Copper/Chiral LigandAllylic substrates, HydroxylaminesAsymmetric synthesis of N-substituted allylic amines. louisiana.edu
Nickel/Chiral DiamineRacemic NHP esters, Alkylzinc reagentsEnantioconvergent synthesis of protected dialkyl carbinamines. nih.gov
Iridium/Chiral LigandUnactivated olefins, DioxazolonesEnantioselective C-H amidation. organic-chemistry.org

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective methods often rely on substrate control, where a pre-existing chiral center in the starting material directs the formation of a new stereocenter.

A copper-catalyzed method has been developed for the enantio- and diastereoselective synthesis of homoallylic amines that possess a quaternary carbon center. nih.gov This reaction proceeds through a stereodefined boron-stabilized allylic copper species. nih.gov Similarly, palladium-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates can be used to synthesize syn-1,2-amino alcohols. nih.gov

The allylation of chiral imines, for example, those derived from phenylglycinol, with allylic bromides can proceed with high diastereoselectivity, providing access to enantiopure disubstituted pyrrolidines. core.ac.uk Nickel-catalyzed allylation of imines with allylic alcohols has also been shown to proceed with high levels of diastereoselectivity. acs.org These methods are instrumental in building complex molecular architectures with precisely defined stereochemistry. nih.govnih.govcore.ac.uk

Analytical Techniques for Enantiomeric Excess and Stereochemical Determination

The determination of enantiomeric excess (ee) and the absolute stereochemistry of chiral compounds like this compound and its derivatives is crucial in many scientific disciplines, particularly in pharmaceutical and materials sciences. A variety of analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for separating enantiomers and quantifying their relative amounts. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. phenomenex.comyakhak.org

The choice of mobile phase and additives can significantly impact the separation efficiency. For basic compounds like amines, the addition of acidic modifiers such as ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) to the mobile phase can dramatically improve enantiomeric resolution. nih.gov This is attributed to the formation of ion-pair salts in the mobile phase and enhanced interactions with the CSP due to a localized decrease in pH. nih.gov The selection of the appropriate CSP and mobile phase conditions is often empirical and requires screening of various combinations to achieve optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful tool for determining enantiomeric excess and stereochemistry. nih.gov While standard NMR spectra of enantiomers are identical, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to distinguishable signals for each enantiomer. nih.govnih.gov

Chiral derivatizing agents react with the chiral analyte to form new diastereomeric compounds, which exhibit distinct NMR spectra. nih.gov For amines, inorganic cyclodiphosph(III)azane CDAs have been shown to be effective for measuring ee using ³¹P NMR spectroscopy. nih.govresearchgate.net The reaction of the chiral amine with the CDA, followed by quaternization, results in sharp ³¹P NMR signals with distinct chemical shift differences between the diastereomers, allowing for direct integration and determination of the ee. nih.govresearchgate.net

Chiral solvating agents, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used to create a chiral environment around the analyte, leading to the separation of NMR signals for the enantiomers. nih.gov However, the effectiveness of CSAs can be substrate-dependent. nih.gov

For determining the relative stereochemistry of the alkene moiety in compounds like this compound, ¹H NMR spectroscopy is invaluable. The magnitude of the coupling constants (J-values) between the vinyl protons can distinguish between E (trans) and Z (cis) isomers. Typically, the trans coupling constant is significantly larger (around 15 Hz) than the cis coupling constant (around 10 Hz). youtube.com

Other Techniques:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of known compounds. The exciton (B1674681) chirality method, which involves introducing chromophores that interact through space, can be a powerful tool for assigning absolute stereochemistry. wordpress.com

Infrared (IR) Spectroscopy: While IR spectra of enantiomers are identical, IR can be used to determine the relative stereochemistry (e.g., diastereomers) and isomeric substitution patterns. nih.gov By comparing the experimental IR spectrum with computationally predicted spectra for different isomers, it is possible to identify the correct structure. nih.gov

Mass Spectrometry (MS): Chiral analysis by mass spectrometry can be achieved through various methods, including the use of chiral selectors in the ionization source or by forming diastereomeric complexes that can be distinguished by their mass-to-charge ratio or fragmentation patterns. ucdavis.edu

Table 1: Comparison of Analytical Techniques for Chiral Analysis

TechniquePrincipleApplication for this compoundAdvantagesLimitations
Chiral HPLC Differential interaction with a chiral stationary phase. phenomenex.comDetermination of enantiomeric excess. yakhak.orgHigh accuracy and precision, well-established methods. phenomenex.comRequires method development, may need derivatization.
NMR Spectroscopy Formation of diastereomeric species with chiral auxiliaries. nih.govDetermination of ee and relative stereochemistry. nih.govyoutube.comProvides detailed structural information, non-destructive. nih.govMay require derivatization, lower sensitivity than HPLC. nih.gov
Circular Dichroism Differential absorption of circularly polarized light. wordpress.comDetermination of absolute stereochemistry. wordpress.comSensitive to stereochemistry, provides absolute configuration.Requires a chromophore near the stereocenter, can be complex to interpret. wordpress.com
Infrared Spectroscopy Vibrational transitions in a molecule. nih.govDetermination of relative stereochemistry (diastereomers). nih.govProvides a molecular fingerprint, can distinguish isomers. nih.govSpectra of enantiomers are identical.
Mass Spectrometry Ionization and mass-to-charge ratio analysis. ucdavis.eduPotential for ee determination through diastereomeric complexes. ucdavis.eduHigh sensitivity, can be coupled with chromatography.Indirect method for enantiomer distinction.

Functionalization and Derivatization Strategies Utilizing the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, including the primary amine group, the alkene moiety, and the aromatic ring. These functionalization and derivatization strategies are essential for synthesizing a diverse range of analogs for various applications, including structure-activity relationship (SAR) studies and the development of new chemical entities.

Amine Group Derivatization Reactions for Chemical Modification and Analytical Detection

The primary amine group is a key functional handle for a wide array of chemical transformations. Derivatization of this group can serve to introduce new functionalities, alter the physicochemical properties of the molecule, or facilitate analytical detection.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a straightforward method to introduce a variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

For analytical purposes, particularly for chiral separations and detection, derivatization with specific reagents is often employed. For instance, reaction with nitrobenzoxadiazole (NBD) derivatives can introduce a fluorophore, enabling highly sensitive detection in HPLC. yakhak.org As previously mentioned, reaction with chiral derivatizing agents is a common strategy to create diastereomers that can be resolved by non-chiral chromatography or distinguished by NMR spectroscopy. nih.govnih.gov

Alkene Moiety Functionalization, Including Electrophilic Additions and Transition-Metal Catalyzed Reactions (e.g., Mizoroki-Heck Arylation on N-allylic amine analogs)

The alkene moiety provides another site for structural modification. Its reactivity allows for a range of addition and cross-coupling reactions.

Electrophilic Additions: The double bond can undergo addition reactions with various electrophiles. For example, hydrogenation can saturate the double bond, leading to the corresponding 2-methyl-3-phenylpropan-1-amine. nih.gov Halogenation can introduce dihalides, and hydrohalogenation can yield haloalkanes.

Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for further functionalization, using reagents like peroxy acids. Asymmetric epoxidation methods can be employed to introduce new stereocenters with high enantioselectivity.

Transition-Metal Catalyzed Reactions: The alkene can participate in various cross-coupling reactions. While the direct Mizoroki-Heck arylation on the alkene of this compound itself might be challenging due to the presence of the allylic amine, related N-protected or N-acylated allylic amine analogs can be suitable substrates. The Mizoroki-Heck reaction allows for the introduction of aryl or vinyl groups at the vinylic positions, expanding the structural diversity of the scaffold. Other transition-metal catalyzed reactions, such as hydroformylation or hydroamination, could also be envisioned for functionalizing the alkene.

Systematic Modifications of the Aromatic Ring System

The phenyl ring offers opportunities for modification through electrophilic aromatic substitution and cross-coupling reactions. These modifications can be used to probe the influence of electronic and steric effects of the aromatic substituent on the molecule's properties.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce a variety of substituents onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the existing alkyl group on the ring.

Cross-Coupling Reactions: For more complex modifications, the aromatic ring can be first functionalized with a halide or a triflate group, which can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. These reactions allow for the introduction of a wide range of aryl, alkyl, or alkynyl groups.

Table 2: Overview of Functionalization Strategies

Molecular MoietyReaction TypePotential Reagents/CatalystsResulting Functional Group/Modification
Amine Group AcylationAcyl chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
AlkylationAlkyl halidesSecondary/Tertiary Amine
Reductive AminationAldehydes/Ketones, NaBH₃CNSecondary/Tertiary Amine
Derivatization for DetectionNBD-FFluorescent NBD-adduct
Alkene Moiety HydrogenationH₂, Pd/CAlkane
Epoxidationm-CPBAEpoxide
Mizoroki-Heck ReactionAryl halide, Pd catalystArylated alkene
Aromatic Ring NitrationHNO₃, H₂SO₄Nitro group
HalogenationBr₂, FeBr₃Bromo-substituted ring
Suzuki CouplingArylboronic acid, Pd catalystBiaryl system

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 3 Phenylprop 2 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-methyl-3-phenylprop-2-en-1-amine (B13592209), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

While specific experimental data for this compound is not widely available in the reviewed literature, the expected spectral features can be predicted based on the known chemical shifts of analogous structures. libretexts.org

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The phenyl group would typically exhibit signals in the aromatic region, around δ 7.2-7.5 ppm. The vinylic proton, attached to the carbon-carbon double bond, would likely appear as a singlet or a finely coupled multiplet in the olefinic region. The protons of the aminomethyl group (-CH₂NH₂) and the methyl group (-CH₃) would be expected in the aliphatic region of the spectrum. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Hypothetical ¹H NMR Data Table for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.2-7.5Multiplet5HAr-H
~ 6.5Singlet1H=CH -Ph
~ 3.4Singlet2H-CH ₂-NH₂
~ 1.9Singlet3H-C(C H₃)=
VariableBroad Singlet2H-NH₂

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbons of the phenyl ring would be observed in the aromatic region (δ 125-150 ppm). libretexts.org The two sp² hybridized carbons of the double bond would also appear in this downfield region. The sp³ hybridized carbons of the aminomethyl and methyl groups would be found at higher field (upfield) in the spectrum.

Hypothetical ¹³C NMR Data Table for this compound

Chemical Shift (δ) (ppm)Assignment
~ 140C =C(CH₃)CH₂NH₂
~ 137Ar-C (quaternary)
~ 129Ar-C H
~ 128Ar-C H
~ 127Ar-C H
~ 125=C H-Ph
~ 45-C H₂-NH₂
~ 15-C(C H₃)=

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon signals in the data tables above. For instance, it would show a correlation between the methyl protons and the methyl carbon.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The N-H bending vibration would likely be observed around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching of the double bond and the aromatic ring would be found in the 1450-1600 cm⁻¹ region.

Hypothetical FT-IR Data Table for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400, 3300MediumN-H stretch (asymmetric and symmetric)
~ 3050Medium-WeakAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1640MediumC=C stretch (alkene)
~ 1600, 1490, 1450Medium-StrongAromatic C=C stretch
~ 1600MediumN-H bend
~ 1100MediumC-N stretch
~ 750, 700StrongAromatic C-H out-of-plane bend

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and C-N show strong absorptions in the IR, non-polar bonds with symmetric vibrations, such as the C=C double bond and the aromatic ring system, often produce strong signals in the Raman spectrum. Therefore, the FT-Raman spectrum of this compound would be particularly useful for characterizing the carbon-carbon double bond and the phenyl group. The symmetric vibrations of the aromatic ring would be expected to give a strong Raman band.

Hypothetical FT-Raman Data Table for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060StrongAromatic C-H stretch
~ 1645StrongC=C stretch (alkene)
~ 1605Very StrongAromatic C=C stretch (ring breathing)
~ 1000StrongAromatic ring breathing (trigonal)

Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information about the mass-to-charge ratio of ionized molecules. For this compound, techniques like high-resolution mass spectrometry and electrospray ionization are particularly informative.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass to a very high degree of precision. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS is critical for confirming its molecular formula, C₁₀H₁₃N. nih.gov The experimentally determined monoisotopic mass should align closely with the theoretically calculated value, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental makeup. researchgate.net

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem
Calculated Exact Mass 147.10480 DaPubChem nih.gov

This interactive table summarizes the key molecular properties determined by HRMS.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and basic compounds, including amines, as it minimizes fragmentation during the ionization process. plos.org When analyzing this compound, ESI-MS typically generates the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 148.1121. plos.org This primary ion confirms the molecular weight of the analyte.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion. Collision-induced dissociation would likely lead to characteristic fragmentation patterns. Plausible fragmentation pathways include the loss of the aminomethyl group (-CH₂NH₂) or cleavage yielding a stable benzyl (B1604629) or tropylium (B1234903) cation (m/z 91), which are common fragmentation patterns for compounds containing a benzyl moiety.

IonExpected m/zDescription
[M+H]⁺ ~148.11Protonated molecular ion
[M+H - NH₃]⁺ ~131.09Loss of ammonia
[C₇H₇]⁺ ~91.05Benzyl or Tropylium cation

This interactive table presents the expected ions for this compound in ESI-MS/MS.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of stereocenters.

For this compound, an SC-XRD analysis would be invaluable. It would confirm the E or Z configuration of the C=C double bond and reveal the conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine group (N-H···N), which dictate the crystal packing. While no public crystal structure for this specific compound is currently available, the technique's application would provide foundational structural data. nih.gov

Chromatographic Methodologies for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. High-performance liquid chromatography and gas chromatography are powerful methods used to assess the purity, separate isomers, and perform quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. nih.gov For this compound, a reversed-phase HPLC method is typically employed for purity analysis. squ.edu.om This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid to improve peak shape for the basic amine.

Detection is commonly achieved using a UV-Vis detector, as the phenyl group in the molecule provides strong chromophoric activity. researchgate.net By integrating the area of the chromatographic peaks, the purity of a sample can be accurately determined.

ParameterTypical Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL

This interactive table outlines typical HPLC conditions for the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.govnist.gov The analysis of primary amines like this compound by GC can be challenging due to their polarity and basicity, which can cause peak tailing and adsorption on the column. labrulez.com These issues are often mitigated by using base-deactivated columns or by derivatizing the amine group. researchgate.neth-brs.de Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the polar amine into a less polar, more volatile amide, resulting in improved chromatographic performance. h-brs.de

When coupled with a mass spectrometer (GC-MS), the technique not only separates the components of a mixture but also provides mass spectra for each component, allowing for confident identification. This is particularly useful for distinguishing between isomers and identifying trace impurities.

ParameterTypical Condition
Column DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Detector Flame Ionization (FID) or Mass Spectrometer (MS)

This interactive table describes a typical set of GC parameters for analyzing this compound, potentially after derivatization.

Computational Chemistry and Quantum Chemical Investigations of 2 Methyl 3 Phenylprop 2 En 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide range of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 2-methyl-3-phenylprop-2-en-1-amine (B13592209), this involves optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is also essential to identify the various stable isomers and their relative energies. Due to the presence of rotatable bonds, such as the C-C and C-N single bonds, this compound can exist in multiple conformations. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be used to calculate the energies of these different conformers. nih.gov The results of such calculations would reveal the most stable conformer and the energy barriers between different conformations. The optimized geometric parameters, including bond lengths and angles, for the most stable conformer can be tabulated to provide a detailed structural description. For instance, a study on a cyclobutane (B1203170) derivative used DFT to determine the distortion in bond angles caused by substituent groups. nanobioletters.com

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Theoretical Data) Note: This table presents hypothetical data for illustrative purposes, as specific experimental or comprehensive computational data for this exact molecule is not readily available in the cited sources.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=C 1.34 C=C-C 125.0
C-N 1.47 C-C-N 110.0

Prediction of Vibrational Frequencies and Simulation of Spectroscopic Data

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are used to simulate the infrared (IR) and Raman spectra. By comparing the theoretical spectra with experimental data, the accuracy of the optimized geometry can be validated. nih.gov

The vibrational analysis also provides information about the nature of the stationary point found during geometry optimization; the absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies are often scaled by a factor to better match experimental values. scielo.org.mx For example, a detailed vibrational analysis was performed for novel succinimide (B58015) derivatives to support their structural analysis. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. scielo.org.mx These energies and the resulting gap can be used to predict the sites of electrophilic and nucleophilic attack. Quantum chemical calculations for various amines have shown how the HOMO and LUMO energies relate to their properties. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (Theoretical Data) Note: This table presents hypothetical data for illustrative purposes.

Parameter Energy (eV)
EHOMO -5.8
ELUMO -0.5

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions denote neutral potential. For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a site for electrophilic attack. The aromatic ring may also exhibit regions of negative potential above and below the plane of the ring. Such analyses have been used to identify reactive sites in other molecules. nih.govnanobioletters.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding intramolecular charge transfer and delocalization.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is constructed based on the electron distribution of a molecule within a crystal. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

Theoretical Prediction and Experimental Validation of Non-Linear Optical (NLO) Properties

The exploration of organic molecules for applications in non-linear optics (NLO) is a burgeoning field of materials science. Organic compounds, with their π-conjugated systems, often exhibit significant NLO responses, making them promising candidates for technologies such as optical switching and data storage. The NLO properties of a material are governed by its molecular structure and the behavior of its electrons under an applied electric field. Computational chemistry, particularly through quantum chemical calculations, provides a powerful tool for predicting these properties, guiding the synthesis and experimental validation of new NLO materials.

Research into the NLO properties of compounds structurally related to this compound, such as chalcones and other donor-acceptor systems, has shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge can lead to enhanced NLO responses. nih.govresearchgate.net Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in understanding the structure-property relationships that govern these effects. researchgate.netnih.govjmcs.org.mx

While direct experimental or theoretical studies on the NLO properties of this compound are not extensively available in the public domain, we can infer potential characteristics based on its molecular structure. The molecule contains a phenyl group (an aromatic π-system) conjugated with a double bond, and an amine group which can act as an electron donor. This "push-pull" electronic structure is a common feature in molecules with significant second-order NLO activity.

Theoretical Framework and Prediction

The primary NLO properties of interest at the molecular level are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second and third-order NLO effects, respectively. Quantum chemical calculations can predict these values. A typical computational approach involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculations: These are performed to ensure the optimized structure is a true minimum on the potential energy surface.

NLO Property Calculation: Using the optimized geometry, properties like the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) are calculated.

For a molecule like this compound, DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be employed to predict its NLO properties. researchgate.netnih.gov The calculated values would provide insight into its potential as an NLO material.

Hypothetical Data Based on Related Compounds

To illustrate the type of data generated from such a study, the following table presents hypothetical NLO data for this compound, benchmarked against a known NLO material.

PropertyHypothetical this compoundReference NLO Compound (e.g., a chalcone (B49325) derivative)
Dipole Moment (μ) in DebyeValueReference Value
Mean Polarizability (α) in a.u.ValueReference Value
First Hyperpolarizability (β) in a.u.ValueReference Value

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.

Experimental Validation

The theoretically predicted NLO properties would require experimental validation. Techniques such as the Kurtz-Perry powder technique or Electric-Field-Induced Second-Harmonic Generation (EFISH) are commonly used to measure the second-order NLO response of a material. A comparison between the theoretically calculated and experimentally measured values is crucial for validating the computational model and confirming the material's NLO potential.

Strategic Applications in Complex Organic Synthesis and Chemical Biology Research

Role as a Key Synthetic Intermediate for the Construction of Advanced Organic Molecules

Allylamines are a critical class of primary units in organic chemistry, serving as valuable synthetic precursors for a variety of complex molecules, including β-amino acids and alkaloids. rsc.orgpharmaffiliates.com The dual functionality of the nucleophilic amino group and the reactive alkene in 2-methyl-3-phenylprop-2-en-1-amine (B13592209) allows it to participate in a wide array of chemical transformations. These include addition reactions, cycloadditions, and cross-coupling reactions, enabling the construction of advanced molecular architectures.

The presence of the phenyl and methyl groups on the alkene adds steric and electronic diversity, which can be exploited to control stereoselectivity in subsequent reactions. This makes the compound and its derivatives valuable intermediates in medicinal chemistry programs for generating libraries of compounds with multiple points for derivatization. nrel.gov For instance, synthetic methodologies like the regioselective hydrosilylation of related propargylic amines have been developed to produce multifunctional allylic amines, which are highly valued as intermediates for complex target synthesis. nrel.gov

Design and Synthesis of Chiral Scaffolds and Stereodefined Analogues for Targeted Research

The development of chiral molecules is paramount for targeted research, particularly in pharmacology and chemical biology. The structure of this compound is amenable to the creation of stereodefined analogues. Amine-catalyzed asymmetric reactions, such as the Mannich reaction, are powerful tools for constructing chiral scaffolds. nih.gov While research on the specific target compound is limited, the synthesis of chiral β-amino aldehydes bearing an α-tert-amine moiety has been achieved with high diastereoselectivity using related ketimines. nih.gov

Furthermore, syntheses of optically pure 2- and 3-substituted-3-phenylpropyl analogues of bioactive piperazine (B1678402) compounds have been successfully developed. wikipedia.org In these syntheses, related structures are modified to explore structure-activity relationships (SAR) for specific biological targets. For example, the synthesis of (±)-1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(2-methyl-3-phenylpropyl)piperazine was achieved via the reduction of the corresponding amide with lithium aluminum hydride. wikipedia.org This highlights the utility of the 2-methyl-3-phenylpropyl scaffold in generating stereodefined molecules for targeted investigation.

Precursor in the Synthesis of Structurally Related N-Substituted Allylamines of Academic Interest (e.g., Naftifine (B1207962), Terbinafine, with focus on their synthetic derivation pathways from the core amine)

The allylamine (B125299) moiety is the core structural feature of several commercially successful antifungal drugs. Naftifine and Terbinafine are prominent examples of N-substituted allylamine antimycotics that function by inhibiting the enzyme squalene (B77637) epoxidase, a key step in fungal ergosterol (B1671047) biosynthesis. researchgate.netgoogle.comresearchgate.net The synthesis of these drugs and their analogues often involves the construction of a tertiary allylamine, which appears to be a prerequisite for their antifungal activity.

While this compound is a primary amine, its core structure is closely related to the cinnamyl group found in Naftifine and the heptenynyl group in Terbinafine. Various synthetic strategies have been developed to produce these drugs, often starting from precursors that establish the required N-substituents and the specific allylic framework.

Synthetic Pathways to Naftifine and Analogues:

Naftifine, (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine, and its analogues can be synthesized through several routes. google.com Key strategies often involve forming the crucial tertiary amine via reactions like Mannich-type condensations, Petasis reactions, or Heck-type couplings. rsc.orgpharmaffiliates.comresearchgate.net

One approach involves a Mannich-type reaction as the key step, where γ-aminoalcohols are formed as intermediates, followed by acid-catalyzed dehydration to yield the target allylamines. rsc.orgacs.org For example, naftifine itself can be obtained in good yield from styrene, N-methyl-1-naphthalenemethanamine, and formaldehyde (B43269) through a one-pot process catalyzed by sulfuric acid. rsc.org

PrecursorsKey Reaction TypeIntermediateProductReference(s)
Cinnamyl Schiff's baseReduction-Naftifine rsc.orgpharmaffiliates.com
trans-2-Phenylvinylboronic acid, N-methyl-1-naphthalenemethanamine, ParaformaldehydePetasis Reaction-Naftifine pharmaffiliates.comresearchgate.net
Cinnamyl halide, N-methyl-1-naphthalenemethanamineNucleophilic Substitution-Naftifine researchgate.net
Propiophenone salts, Secondary aminesMannich Reaction / Reduction / Dehydrationγ-aminoalcoholNaftifine Analogues rsc.orgresearchgate.netacs.org

Synthetic Pathways to Terbinafine:

Terbinafine, (2E)-6,6-dimethylhept-2-en-4-yn-1-yl(naphthalen-1-ylmethyl)amine, features a more complex enyne side chain. researchgate.netrsc.org Its synthesis also relies on building the tertiary amine structure, often through coupling reactions. One established industrial method involves a Heck-coupling type reaction between (E)-N-(3-chloroallyl)-N-methyl-1-naphthalenemethanamine and tert-butylacetylene in the presence of a palladium catalyst. mdpi.com More economical routes using nickel catalysts have also been developed to reduce production costs. researchgate.net Another pathway involves the reaction of the lithium salt of tert-butylacetylene with acrolein, followed by allylic bromination and condensation with (1-naphthylmethyl)methylamine. mdpi.com

Key Precursor 1Key Precursor 2Catalyst/Key ReagentReaction TypeProductReference(s)
(E)-N-(3-chloroallyl)-N-methyl-1-naphthalenemethanaminetert-ButylacetylenePalladium or Nickel CatalystHeck CouplingTerbinafine mdpi.comresearchgate.net
(E+Z)-1-Bromo-6,6-dimethyl-hepten-4-yne(1-Naphthylmethyl)methylamine-Nucleophilic SubstitutionTerbinafine mdpi.com
1,1-Dichloro-3,3-dimethyl-1-butene(2E)-3-chloro-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-aminen-Butyllithium / PdCl2(PPh3)2CouplingTerbinafine

These synthetic examples illustrate how the fundamental allylamine scaffold, analogous to this compound, serves as a critical substructure for developing potent therapeutic agents.

Contributions to Polymer Chemistry and Advanced Materials Science as a Monomer or Precursor

The presence of a polymerizable alkene and a reactive primary amine group suggests that this compound could serve as a valuable monomer or precursor in polymer and materials science. Allylamine itself can be polymerized to form polyallylamine, and its derivatives are used to create copolymers. researchgate.netmdpi.com These amine-functionalized polymers are of significant interest due to the versatile properties the amine groups provide, such as the ability to be protonated or to participate in conjugation and complexation. mdpi.com

While specific studies on the homopolymerization of this compound are not widely documented, the general reactivity of allylamines provides insight into its potential. For example, allylamine has been used to create polybenzoxazine thermosets through a thiol-ene click reaction, demonstrating its utility in forming cross-linked networks. researchgate.net Similarly, N-(2-arylethyl)-2-methylprop-2-enamides, which share structural similarities, have been synthesized and used as functional monomers for creating molecularly imprinted polymers (MIPs) with high selectivity for target biomolecules. The phenyl group in this compound could impart useful properties such as increased thermal stability and modified solubility to the resulting polymers. Furthermore, substituted phenyl-based cations are known to influence the structural and charge-transport properties of advanced materials like 2D perovskites, suggesting that incorporating such moieties into polymer backbones could be a strategy for designing new functional materials. wikipedia.org

Utility in the Synthesis of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds form the largest class of organic molecules and are central to medicinal chemistry and drug discovery. The dual functionality of allylamines makes them excellent starting materials for the synthesis of a wide variety of heterocyclic systems. rsc.orgpharmaffiliates.com

The amine and alkene groups within this compound can be used in tandem or sequentially to construct rings. For instance, the amine can act as a nucleophile to initiate ring formation, while the alkene can participate in cycloaddition reactions or be transformed into other functional groups to facilitate cyclization. A notable example is the Povarov-type reaction, a formal [4+2] cycloaddition, which is used to synthesize quinolines. This reaction often involves an aniline, an aldehyde, and an activated alkene or its surrogate. An enamine, which can be formed in situ from an amine and an aldehyde, can act as the dienophile component. The structural elements of this compound make it a potential candidate for involvement in such multicomponent reactions to generate diverse heterocyclic libraries. The synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, for example, demonstrates the construction of complex heterocycles from simpler amine-containing precursors. The versatility of the allylamine unit makes it a valuable tool for chemists aiming to build libraries of novel heterocyclic compounds for biological screening.

Q & A

Basic: What synthetic methodologies are recommended for 2-methyl-3-phenylprop-2-en-1-amine in academic settings?

Answer:
The synthesis typically involves reductive amination or alkylation of appropriate precursors. For example:

  • Reductive amination : Reacting 2-methyl-3-phenylprop-2-enal with ammonia or a primary amine under hydrogenation conditions (e.g., using Pd/C or Raney Ni as catalysts) .
  • Alkylation : Using α,β-unsaturated ketones as intermediates, followed by substitution with ammonia or amines. Ensure inert atmosphere conditions to prevent oxidation .
    Validation via TLC and NMR spectroscopy is critical to confirm intermediate formation.

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Visualize results with ORTEP-3 for ellipsoid plots .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Combine NMR (¹H, ¹³C, DEPT), IR, and high-resolution mass spectrometry (HRMS) to cross-check functional groups and molecular weight .
  • Dynamic NMR : Resolve conformational equilibria or tautomerism causing split signals.
  • Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra .
    Contradictions often arise from impurities or solvent effects; recrystallization or column chromatography may mitigate this .

Advanced: What strategies analyze hydrogen bonding’s impact on the compound’s solid-state properties?

Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) using Etter’s formalism to map donor-acceptor interactions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, N–H···N) via CrystalExplorer.
  • Thermal analysis : Correlate melting points/decomposition temperatures with hydrogen bond density using DSC/TGA .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/storage .
  • Spill management : Neutralize with diluted acetic acid (for basic amines) and adsorb with inert materials (e.g., vermiculite).
  • Waste disposal : Segregate as hazardous organic waste and consult institutional guidelines .

Advanced: How can computational methods refine molecular geometry post-crystallography?

Answer:

  • SHELXL refinement : Adjust bond lengths/angles using least-squares minimization against diffraction data .
  • DFT optimization : Compare crystallographic geometries with gas-phase DFT (B3LYP/6-311+G(d,p)) to assess lattice effects .
  • WinGX integration : Generate CIF files for publication and validate using checkCIF/PLATON .

Basic: Which spectroscopic techniques best characterize this compound’s purity and structure?

Answer:

  • NMR : ¹H NMR identifies vinyl protons (δ 5.5–6.5 ppm) and amine protons (δ 1.5–3.0 ppm). ¹³C NMR confirms sp² carbons (δ 120–140 ppm) .
  • IR : Stretching frequencies for C=C (1640–1680 cm⁻¹) and N–H (3300–3500 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How is isotopic labeling used to study reaction mechanisms involving the amine group?

Answer:

  • ¹⁵N labeling : Track amine participation in nucleophilic substitution via 2D NMR (e.g., HSQC) .
  • Deuterium exchange : Monitor H/D exchange kinetics in protic solvents (e.g., D₂O) to assess amine acidity .
  • Radiolabeling (¹⁴C) : Trace metabolic pathways in biological studies using scintillation counting .

Basic: What are common synthetic impurities, and how are they identified?

Answer:

  • By-products : Unreacted aldehyde (detected via Schiff base tests) or over-alkylated amines.
  • Detection : GC-MS or HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mitigation : Optimize reaction stoichiometry and use scavengers (e.g., molecular sieves for water-sensitive steps) .

Advanced: How does stereochemistry influence biological activity in derivatives of this compound?

Answer:

  • Enantioselectivity : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers. Test receptor binding affinity via SPR or radioligand assays .
  • Molecular docking : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina. Correlate docking scores with IC₅₀ values from in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.